

chemical and physical properties of DL-threo-3-Hydroxyaspartic acid

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Compound of Interest

Compound Name: *DL-threo-3-Hydroxyaspartic acid*

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An In-depth Technical Guide to DL-threo-3-Hydroxyaspartic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-threo-3-Hydroxyaspartic acid (DL-THA) is a non-proteinogenic amino acid that serves as a potent competitive inhibitor of excitatory amino acid transporters (EAATs), which are crucial for regulating glutamate levels in the central nervous system.[1][2] This guide provides a comprehensive overview of the chemical and physical properties of DL-THA, its biological activity, and relevant experimental methodologies.

Chemical and Physical Properties

DL-threo-3-Hydroxyaspartic acid is a derivative of aspartic acid with a hydroxyl group at the beta-position.[3] It possesses two chiral centers, resulting in four possible stereoisomers.[3][4] The DL-threo isomer is a racemic mixture of D-threo and L-threo enantiomers.

Table 1: General Chemical Properties of DL-threo-3-Hydroxyaspartic Acid

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₇ NO ₅	[5]
Molecular Weight	149.10 g/mol	[5]
CAS Number	4294-45-5	[2][5]
IUPAC Name	(2S,3S)-2-amino-3-hydroxybutanedioic acid and (2R,3R)-2-amino-3-hydroxybutanedioic acid	[5]
Synonyms	DL-THA, DL-threo-beta-Hydroxyaspartic acid, threo-2-Amino-3-hydroxysuccinic acid	[2][6]

Table 2: Physical Properties of DL-threo-3-Hydroxyaspartic Acid

Property	Value	Reference(s)
Physical Form	Solid	[2]
Solubility	Slightly soluble in acetonitrile, chloroform, ethanol, DMSO, and dimethylformamide. Slightly soluble in aqueous solutions. Soluble to 100 mM in 1eq. NaOH.	[2][7]
Storage Temperature	-20°C	[2][7]
pKa Values	pKa ₁ : 4.05, pKa ₂ : 9.75	[8]

Note: Specific melting point, ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for the DL-threo isomer are not consistently reported in publicly available literature. Researchers are advised to consult certificates of analysis from commercial suppliers or perform their own characterization.

Biological Activity

The primary biological function of **DL-threo-3-Hydroxyaspartic acid** is the competitive inhibition of excitatory amino acid transporters (EAATs).[1][2] These transporters are responsible for the uptake of glutamate and other excitatory amino acids from the synaptic cleft, thereby terminating neurotransmission and preventing excitotoxicity. By blocking these transporters, DL-THA increases the extracellular concentration of glutamate, which can have various downstream effects on neuronal signaling.

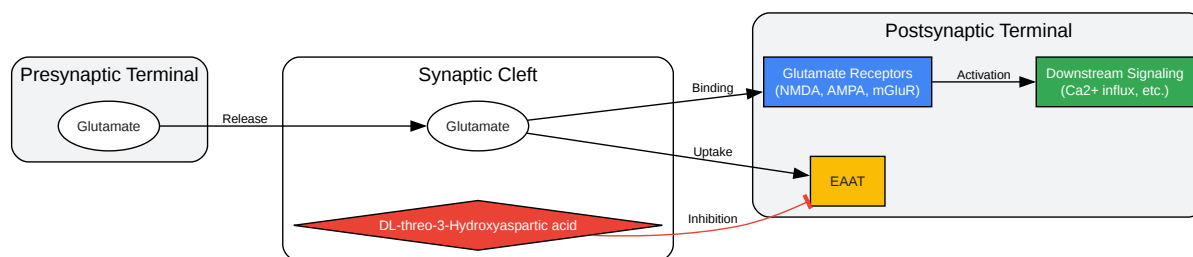
Table 3: Inhibitory Activity of DL-threo-3-Hydroxyaspartic Acid on Human EAATs

Transporter Subtype	Inhibition Constant	Reference(s)
EAAT1 (Glast-1)	IC ₅₀ = 96 μM	[2]
EAAT2 (GLT-1)	IC ₅₀ = 31 μM	[2]
EAAT4	K _i = 0.6 μM (for L-aspartate induced currents)	[2]
EAAT5	K _i = 2.5 μM (for L-glutamate induced currents)	[2]

Note: The inhibitory constants for the L-(-)-threo isomer are also reported with K_i values of 11 μM, 19 μM, and 14 μM for EAAT1, EAAT2, and EAAT3, respectively.[9]

Signaling Pathways

The primary signaling pathway affected by **DL-threo-3-Hydroxyaspartic acid** is the glutamate transporter-mediated signaling cascade. By inhibiting EAATs, DL-THA prevents the reuptake of glutamate from the synapse, leading to prolonged activation of postsynaptic glutamate receptors (e.g., NMDA, AMPA, and mGluRs). This can result in altered neuronal excitability and, at high concentrations, excitotoxicity.



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Caption: Inhibition of EAATs by **DL-threo-3-Hydroxyaspartic acid**.

Experimental Protocols

Synthesis of DL-threo-3-Hydroxyaspartic Acid

An improved synthesis method involves the treatment of cis-epoxysuccinic acid with ammonia. [8]

Materials:

- cis-Epoxy succinic acid
- Concentrated ammonium hydroxide
- Strongly basic anion exchange resin (e.g., Amberlite IRA-400)
- Acetic acid

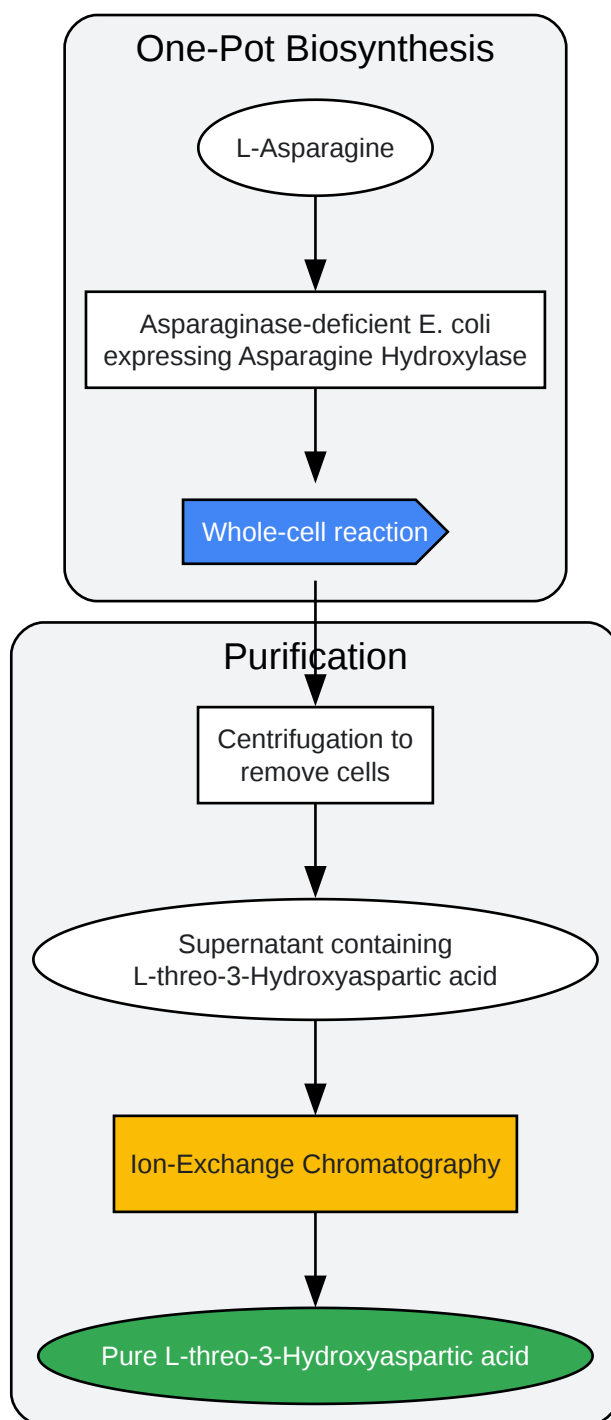
Procedure:

- Dissolve the sodium salt of cis-epoxysuccinic acid in concentrated ammonium hydroxide.
- Heat the solution, followed by evaporation to remove excess ammonia.

- Dissolve the residue in water and acidify to precipitate the crude product.
- For purification, dissolve the crude product in water and apply it to a strongly basic anion exchange resin.
- Elute the pure erythro-DL-3-hydroxyaspartic acid with acetic acid.
- Note: A detailed, step-by-step protocol with specific quantities and reaction conditions can be found in the cited literature.[\[8\]](#)

A one-pot biosynthesis method has also been developed using asparaginase-deficient *E. coli* expressing asparagine hydroxylase.[\[4\]](#)[\[10\]](#) This method offers a potentially more stereoselective route to the L-threo isomer.

Workflow for Biosynthesis and Purification



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Caption: General workflow for the biosynthesis and purification.

Analysis of DL-threo-3-Hydroxyaspartic Acid

High-performance liquid chromatography (HPLC) is a common method for the analysis and quantification of 3-hydroxyaspartic acid isomers.[4] Chiral derivatization reagents can be used to separate the different stereoisomers.

Conclusion

DL-threo-3-Hydroxyaspartic acid is a valuable research tool for studying the function and physiological roles of excitatory amino acid transporters. Its potent inhibitory activity makes it a useful compound for investigating the consequences of altered glutamate homeostasis in various neurological processes and disease models. Further research into its spectroscopic properties and detailed signaling effects will continue to enhance its utility in the fields of neuroscience and drug development.

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